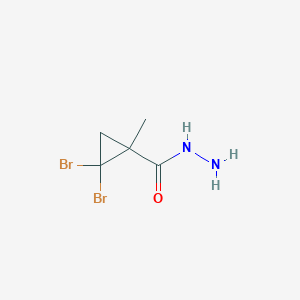![molecular formula C20H17N3O3S2 B2498158 2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide CAS No. 451468-30-7](/img/structure/B2498158.png)
2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. A study highlighted the concise synthesis of related compounds through a series of well-defined steps, starting from basic heterocyclic precursors. This process typically includes the formation of a thieno[2,3-d]pyrimidin core followed by subsequent modifications to introduce various substituents at specific positions on the core structure (Gangjee et al., 2005).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives, including the target molecule, often features a folded conformation around the methylene component of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which plays a crucial role in the compound's biological activity and interactions with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin compounds engage in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are pivotal for the modification of the core structure and the introduction of pharmacophore elements. The chemical properties of these compounds are significantly influenced by the presence of the thioacetamide moiety, which can undergo hydrolysis, oxidation, and other transformations relevant to their mechanism of action (Gangjee et al., 2009).
Physical Properties Analysis
The physical properties of 2-[(3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for the compound's formulation, stability, and bioavailability. Studies have shown that the inclusion of certain substituents can improve these physical characteristics, enhancing the compound's overall pharmacokinetic profile (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, are crucial for the biological activity of thieno[3,2-d]pyrimidin derivatives. The electronic structure and functional groups present in the compound dictate its interaction with enzymes, receptors, and other cellular components, influencing its mechanism of action and therapeutic potential (Gangjee et al., 2008).
Aplicaciones Científicas De Investigación
Thymidylate Synthase Inhibitors
A series of compounds, including classical and nonclassical 2-amino-4-oxo-thieno[2,3-d]pyrimidines, have been synthesized and investigated as potential thymidylate synthase (TS) inhibitors. These compounds are explored for their potential as antitumor agents, with specific focus on their synthesis methods and inhibitory activities against human recombinant TS. For example, nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed as potential TS inhibitors and antitumor agents, with one classical analog showing inhibitory activity at a concentration of 100 μM (Gangjee, Qiu, & Kisliuk, 2004).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has also focused on the synthesis of compounds acting as dual inhibitors for TS and dihydrofolate reductase (DHFR). One study synthesized classical and nonclassical analogs as potential dual TS and DHFR inhibitors, identifying compounds with potent dual inhibitory activities. The classical analog was found to be the most potent dual inhibitor known, with significant potential for therapeutic applications (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activities
Compounds incorporating the thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds for agricultural applications, particularly in pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antitumor Agents
The design, synthesis, and evaluation of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates as dual inhibitors of TS and DHFR have been explored, with a focus on their potential as antitumor agents. These compounds have been shown to inhibit human TS and DHFR, with one classical compound displaying significant inhibitory activity, suggesting its potential as a lead compound for antitumor drug development (Gangjee, Jain, Phan, Lin, Song, McGuire, & Kisliuk, 2006).
Propiedades
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-17(21-11-15-7-4-9-26-15)13-28-20-22-16-8-10-27-18(16)19(25)23(20)12-14-5-2-1-3-6-14/h1-10H,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABOEWFWSCFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

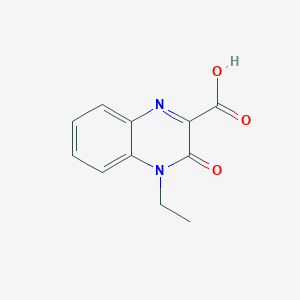
![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
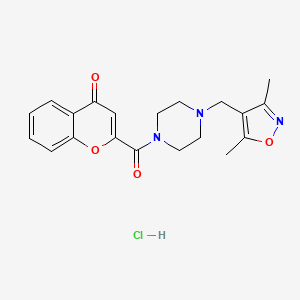
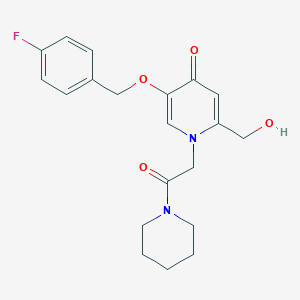
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
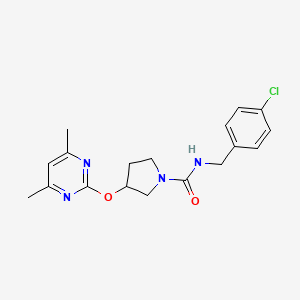

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)
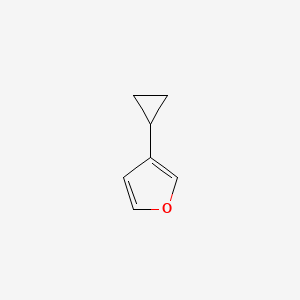
![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)
